Belnacasan (VX-765)
Belnacasan (VX-765)
VX-765, also known as Belnacasan, is a pharmaceutical compound which acts as a potent and selective inhibitor of the enzyme caspase 1. In previous preclinical trials, VX-765 was efficiently converted to VRT-043198 when administered orally to mice and inhibited LPS-induced cytokine secretion. The result was a blocking of IL-1beta and IL-18 secretion, without much effect on the release of several other cytokines, including IL-1{alpha}, tumor necrosis factor-{alpha}, IL-6 and IL-8. There was also no demonstrable activity in cellular models of apoptosis, and it did not affect the proliferation of activated primary T-cells or T-cell lines. VX-765 has been shown to reduce disease severity and the expression of inflammatory mediators in models of rheumatoid arthritis and skin inflammation, suggesting that it may be useful for treatment of inflammatory diseases.
Brand Name:
Vulcanchem
CAS No.:
273404-37-8
Catalog No.:
VC1098039
InChI:
InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1
SMILES:
CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl
Molecular Formula:
C24H33ClN4O6
Molecular Weight:
508.99
Belnacasan (VX-765)
* For research use only. Not for human or veterinary use.
CAS No.: 273404-37-8
Inhibitors
Catalog No.: VC1098039
Molecular Formula: C24H33ClN4O6
Molecular Weight: 508.99
Purity: >98% (or refer to the Certificate of Analysis)

CAS No. | 273404-37-8 |
---|---|
Product Name | Belnacasan (VX-765) |
IUPAC Name | (2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide |
Synonyms | VX 765, VX765, VX-765, Belnacasan |
Molecular Formula | C24H33ClN4O6 |
Molecular Weight | 508.99 |
InChI | InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1 |
InChIKey | SJDDOCKBXFJEJB-MOKWFATOSA-N |
SMILES | CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl |
Appearance | White to off-white solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Solubility | soluble in DMSO, not soluble in water. |
Description | VX-765, also known as Belnacasan, is a pharmaceutical compound which acts as a potent and selective inhibitor of the enzyme caspase 1. In previous preclinical trials, VX-765 was efficiently converted to VRT-043198 when administered orally to mice and inhibited LPS-induced cytokine secretion. The result was a blocking of IL-1beta and IL-18 secretion, without much effect on the release of several other cytokines, including IL-1{alpha}, tumor necrosis factor-{alpha}, IL-6 and IL-8. There was also no demonstrable activity in cellular models of apoptosis, and it did not affect the proliferation of activated primary T-cells or T-cell lines. VX-765 has been shown to reduce disease severity and the expression of inflammatory mediators in models of rheumatoid arthritis and skin inflammation, suggesting that it may be useful for treatment of inflammatory diseases. |
References | 1. Wannamaker W, Davies R, Namchuk M, Pollard J, Ford P, Ku G, Decker C, Charifson P, Weber P, Germann UA, Kuida K, Randle JC. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. J Pharmacol Exp Ther. 2007 May;321(2):509-16. doi: 10.1124/jpet.106.111344. Epub 2007 Feb 8. PMID: 17289835. 2. Cornelis S, Kersse K, Festjens N, Lamkanfi M, Vandenabeele P. Inflammatory caspases: targets for novel therapies. Curr Pharm Des. 2007;13(4):367-85. doi: 10.2174/138161207780163006. PMID: 17311555. 3. Yang XM, Downey JM, Cohen MV, Housley NA, Alvarez DF, Audia JP. The Highly Selective Caspase-1 Inhibitor VX-765 Provides Additive Protection Against Myocardial Infarction in Rat Hearts When Combined With a Platelet Inhibitor. J Cardiovasc Pharmacol Ther. 2017 Nov;22(6):574-578. doi: 10.1177/1074248417702890. Epub 2017 Apr 12. PMID: 28399648; PMCID: PMC5817632. 4. Audia JP, Yang XM, Crockett ES, Housley N, Haq EU, O'Donnell K, Cohen MV, Downey JM, Alvarez DF. Caspase-1 inhibition by VX-765 administered at reperfusion in P2Y12 receptor antagonist-treated rats provides long-term reduction in myocardial infarct size and preservation of ventricular function. Basic Res Cardiol. 2018 Jul 10;113(5):32. doi: 10.1007/s00395-018-0692-z. PMID: 29992382; PMCID: PMC6396295. 5. Flores J, Noël A, Foveau B, Lynham J, Lecrux C, LeBlanc AC. Caspase-1 inhibition alleviates cognitive impairment and neuropathology in an Alzheimer's disease mouse model. Nat Commun. 2018 Sep 25;9(1):3916. doi: 10.1038/s41467-018-06449-x. PMID: 30254377; PMCID: PMC6156230. |

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18.0152 g/mol